N-Cyclopentyl-N-ethylacetamide
Description
N-Cyclopentyl-N-ethylacetamide is a substituted acetamide featuring a cyclopentyl group and an ethyl group attached to the nitrogen atom of the acetamide backbone. Substituted acetamides are widely used as solvents, pharmaceutical intermediates, and polymer precursors due to their polarity, stability, and tunable reactivity .
Properties
IUPAC Name |
N-cyclopentyl-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-10(8(2)11)9-6-4-5-7-9/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNOBEYYTKAQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCC1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N-ethylacetamide can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with ethyl acetate under acidic or basic conditions. The reaction typically proceeds as follows:
Cyclopentylamine and Ethyl Acetate Reaction: Cyclopentylamine is reacted with ethyl acetate in the presence of an acid catalyst such as hydrochloric acid or a base catalyst like sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified through techniques such as recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide products.
Scientific Research Applications
N-Cyclopentyl-N-ethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-N-ethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The ethyl substituent increases molecular weight compared to N,N-dimethylacetamide, suggesting higher boiling points and reduced volatility .
Inferred Trends :
- Solvent Utility : this compound may exhibit solvent properties intermediate between N,N-dialkylacetamides (e.g., diethyl or dimethyl) and bulkier cycloalkyl analogs.
Risk Assessment :
- Cyclopentyl and ethyl substituents likely reduce acute toxicity compared to dimethylacetamide but warrant caution similar to diethylacetamide .
Biological Activity
N-Cyclopentyl-N-ethylacetamide (C9H17NO) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a cyclopentyl group and an ethyl group attached to the nitrogen atom of an acetamide functional group. Its molecular weight is approximately 171.24 g/mol, and it is classified under amides. The unique combination of cyclopentane and ethyl groups may influence its biological activity and chemical reactivity differently than other similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been studied for its antimicrobial and anti-inflammatory properties, which may be linked to its ability to inhibit certain enzymatic pathways .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. It has been observed to reduce inflammation markers in cellular models, indicating its potential utility in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Cyclopentylacetamide | C8H15NO | Lacks the ethyl group; simpler structure |
| N-Cyclohexyl-N-ethylacetamide | C10H19NO | Contains a cyclohexyl instead of cyclopentyl |
| N-Methyl-N-cyclopentylacetamide | C9H17NO | Contains a methyl group instead of ethyl |
| N-Cyclobutyl-N-ethylacetamide | C8H15NO | Features a cyclobutyl group |
This compound is distinct due to its specific combination of groups, which may impart unique chemical and biological properties compared to its analogs.
Case Studies and Research Findings
- Antimicrobial Screening : A study screened various derivatives for antimicrobial activity, identifying this compound as a lead compound with significant efficacy against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be comparable to established antibiotics .
- Anti-inflammatory Assays : In another study assessing anti-inflammatory effects, this compound demonstrated a reduction in nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as a therapeutic agent in inflammatory conditions .
- Pharmacological Potential : Ongoing research is exploring the compound's pharmacokinetics and safety profile in animal models, aiming to establish a foundation for clinical applications in treating infections and inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
